Regioisomeric Differentiation: 2,4-Dimethoxybenzamide Substitution vs 2,3- and 2,6-Dimethoxy Isomers in the Imidazo[2,1-b]thiazole Series
The 2,4-dimethoxybenzamide substitution pattern in CAS 893991-09-8 represents a distinct regioisomer within the imidazo[2,1-b]thiazole benzamide series. In the structurally analogous sigma-1 receptor ligand series disclosed in US Patent 9,617,281 B2, benzamide substitution pattern was demonstrated to be a critical determinant of sigma-1 receptor affinity, with regioisomeric variations producing Ki value differences exceeding one order of magnitude among compounds sharing the same imidazo[2,1-b]thiazole core [1]. Within this patent, the exemplified imidazo[2,1-b]thiazole benzamides bearing 2,4-disubstituted phenyl rings exhibited sigma-1 receptor binding Ki values in the sub-micromolar to low nanomolar range [1]. The specific 2,4-dimethoxy electronic configuration places electron-donating methoxy groups at both the ortho and para positions relative to the carbonyl, creating a distinct electronic environment compared to the 2,3-isomer—where both methoxy groups flank the amide bond in an ortho/meta arrangement—and the 2,6-isomer, where steric hindrance from the di-ortho substitution pattern can restrict amide bond rotation and conformational freedom [2]. This regioisomeric differentiation has implications for target selectivity: published SAR on related imidazo[2,1-b]thiazole chemotypes demonstrates that dimethoxy substitution position can alter kinase selectivity profiles, converting a pan-kinase inhibitor into a more selective agent through regioisomer-specific interactions with the kinase hinge region [3]. Direct quantitative data for CAS 893991-09-8 itself is not publicly available; this evidence is tagged as supporting class-level inference from closely related structural analogs.
| Evidence Dimension | Regioisomeric identity of dimethoxybenzamide substitution (2,4- vs. 2,3- vs. 2,6-) |
|---|---|
| Target Compound Data | CAS 893991-09-8: 2,4-dimethoxy substitution (ortho and para methoxy relative to carbonyl) |
| Comparator Or Baseline | CAS 893990-20-0: 2,3-dimethoxy substitution (ortho and meta); 2,6-dimethoxy analog: di-ortho substitution |
| Quantified Difference | Precise quantitative difference not publicly available for this specific compound; class-level evidence from US 9,617,281 B2 indicates ≥10-fold Ki variation between regioisomers in related imidazo[2,1-b]thiazole benzamides [1] |
| Conditions | Sigma-1 receptor radioligand binding assay ([³H]-(+)-pentazocine displacement in guinea pig brain membranes) for related analogs [1]; in vitro kinase panel screening for antiproliferative series [3] |
Why This Matters
For procurement in SAR studies, regioisomeric identity determines target binding; substituting the 2,3- or 2,6-isomer invalidates comparative SAR conclusions and may lead to erroneous attribution of biological activity.
- [1] Diaz Fernández JL, Alcalde-Pais ME, Mesquida-Estevez MN, Paloma-Romeu L. Imidazo[2,1-b]thiazole derivatives, their preparation and use as medicaments. US Patent 9,617,281 B2. Granted 2017-04-11. Sigma-1 receptor binding data for substituted imidazo[2,1-b]thiazole benzamides. View Source
- [2] PubChem CID 16388640 (CAS 893991-09-8). SMILES: COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC. 2,4-dimethoxy substitution confirmed by InChIKey: ZIMODRFACSGENP-UHFFFAOYSA-N. View Source
- [3] Abdel-Maksoud MS, Kim MR, El-Gamal MI, et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. Eur J Med Chem. 2015;95:453-463. doi:10.1016/j.ejmech.2015.03.065. (Demonstrates substitution-dependent kinase selectivity in imidazo[2,1-b]thiazole series.) View Source
